molecular formula C12H14FNO B7989694 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B7989694
M. Wt: 207.24 g/mol
InChI Key: GJBNKAXEYPJSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is a fluorinated aromatic aldehyde with a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.

  • Reaction Steps: The key steps involve the formation of the pyrrolidine ring through a nucleophilic substitution reaction.

  • Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.

  • Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzoic acid.

  • Reduction Products: 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzyl alcohol.

  • Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

Chemistry:

  • Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.

  • Catalyst: Potential use as a catalyst in organic reactions.

Biology:

  • Biological Activity: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine:

  • Drug Development: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.

Industry:

  • Material Science:

Mechanism of Action

The mechanism by which 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde: Similar structure but with a piperidine ring instead of pyrrolidine.

  • 3-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with the fluorine atom at a different position.

Uniqueness:

  • Fluorine Position: The position of the fluorine atom in 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde is unique and affects its chemical reactivity and biological activity.

  • Pyrrolidine Ring: The presence of the pyrrolidine ring contributes to its distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-2-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-12-4-3-10(9-15)11(7-12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBNKAXEYPJSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.